molecular formula C27H30N2O B5120488 N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide

N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide

Cat. No. B5120488
M. Wt: 398.5 g/mol
InChI Key: QLTRKOGBHRURAQ-UHFFFAOYSA-N
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Description

N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide, also known as BMB, is a chemical compound that has gained importance in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide acts as an antagonist at dopamine D2 receptors, serotonin 5-HT2A receptors, and α2-adrenergic receptors. It also acts as a partial agonist at serotonin 5-HT1A receptors. This mechanism of action is responsible for its antipsychotic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which is responsible for its antipsychotic effects. N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide has also been found to increase the levels of serotonin in the brain, which is responsible for its antidepressant effects. Additionally, N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide has been found to increase pain threshold and reduce inflammation, which is responsible for its analgesic effects.

Advantages and Limitations for Lab Experiments

N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide also has some limitations, including its poor solubility in water and its short half-life.

Future Directions

There are several future directions for the study of N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide. One direction is to further investigate its potential therapeutic applications in the treatment of drug addiction and neurological disorders. Another direction is to develop new synthetic methods for N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide that can improve its solubility and increase its half-life. Additionally, more studies are needed to fully understand the mechanism of action of N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide and its effects on different neurotransmitter systems.
In conclusion, N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide is a promising chemical compound that has gained importance in the field of scientific research due to its potential therapeutic applications. Its antipsychotic, antidepressant, and analgesic effects make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to develop new synthetic methods that can improve its properties.

Synthesis Methods

The synthesis of N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide involves the reaction of 4-[(4-benzyl-1-piperidinyl)methyl]benzylamine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide.

Scientific Research Applications

N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit antipsychotic, antidepressant, and analgesic effects. N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide has also been studied for its potential use in the treatment of drug addiction and neurological disorders.

properties

IUPAC Name

N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c30-27(28-20-24-9-5-2-6-10-24)26-13-11-25(12-14-26)21-29-17-15-23(16-18-29)19-22-7-3-1-4-8-22/h1-14,23H,15-21H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTRKOGBHRURAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide

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